molecular formula C14H13Cl2N3O3 B2450950 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1021206-12-1

2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2450950
CAS No.: 1021206-12-1
M. Wt: 342.18
InChI Key: MTRLKWFOHSDUNI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a nucleophilic substitution reaction with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with 2-(6-oxopyridazin-1(6H)-yl)ethylamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Another compound with a pyridazinone moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to the combination of its dichlorophenoxy and pyridazinone groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c15-10-3-4-12(11(16)8-10)22-9-13(20)17-6-7-19-14(21)2-1-5-18-19/h1-5,8H,6-7,9H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRLKWFOHSDUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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